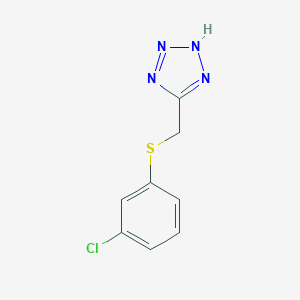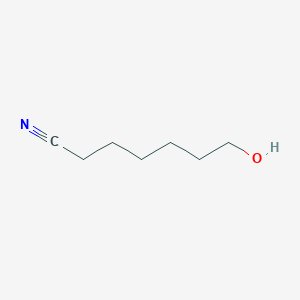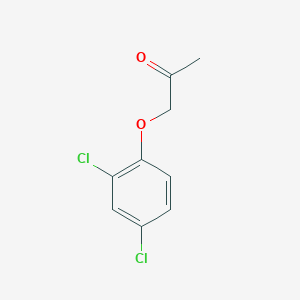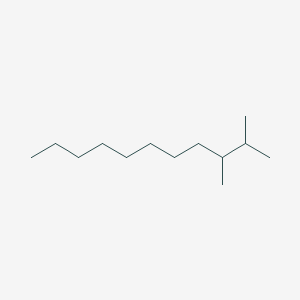
2,3-Dimethylundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylundecane is a chemical compound that belongs to the class of alkanes. It is a colorless liquid with a molecular formula of C13H28 and a molecular weight of 184.37 g/mol. This compound has attracted the attention of researchers due to its unique chemical properties and potential applications in various fields.
作用机制
The mechanism of action of 2,3-Dimethylundecane is not well understood. However, it is believed to interact with cell membranes and alter their properties, leading to changes in cellular function. It may also interact with cellular signaling pathways and modulate their activity.
Biochemical and Physiological Effects:
2,3-Dimethylundecane has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats.
实验室实验的优点和局限性
The advantages of using 2,3-Dimethylundecane in lab experiments include its availability, low cost, and ease of synthesis. Moreover, it has a relatively low toxicity and is not classified as a hazardous substance. However, its limitations include its low solubility in water, which may limit its use in aqueous systems. Moreover, its chemical stability may be affected by exposure to air and light, which may limit its shelf life.
未来方向
There are several future directions for research on 2,3-Dimethylundecane. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential applications in the field of energy storage and conversion. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, more studies are needed to evaluate its safety and toxicity in humans.
合成方法
2,3-Dimethylundecane can be synthesized through various methods, including catalytic hydrogenation of undecylenic acid, reduction of 2,3-dimethylundecenoic acid, and Grignard reaction of 2,3-dimethylundecan-1-ol. The most commonly used method is the catalytic hydrogenation of undecylenic acid, which involves the reaction of undecylenic acid with hydrogen gas in the presence of a catalyst such as palladium or platinum.
科学研究应用
2,3-Dimethylundecane has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of various compounds, such as surfactants, lubricants, and polymers. In the field of material science, it has been used as a coating material for various surfaces, including metals, plastics, and ceramics. Moreover, it has been studied for its potential applications in the field of energy storage and conversion.
属性
CAS 编号 |
17312-77-5 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC 名称 |
2,3-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-6-7-8-9-10-11-13(4)12(2)3/h12-13H,5-11H2,1-4H3 |
InChI 键 |
QSSUTSOGIQHRIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C(C)C |
规范 SMILES |
CCCCCCCCC(C)C(C)C |
同义词 |
2,3-dimethylundecane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



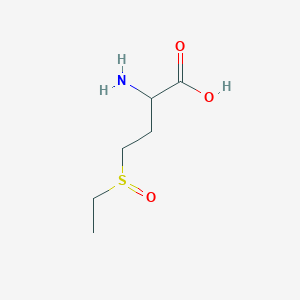
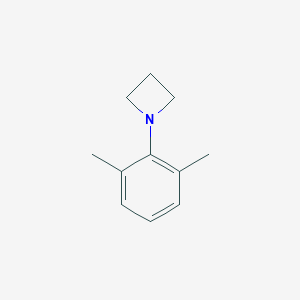
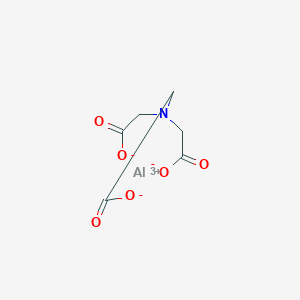
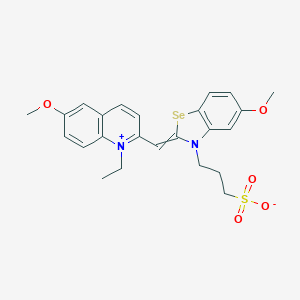
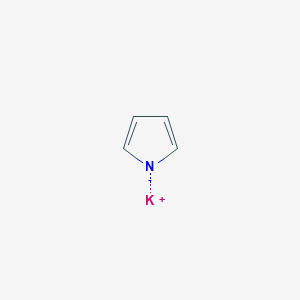
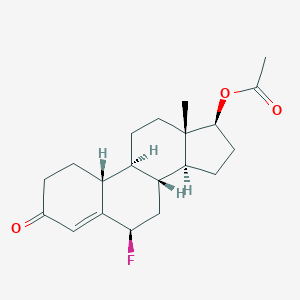
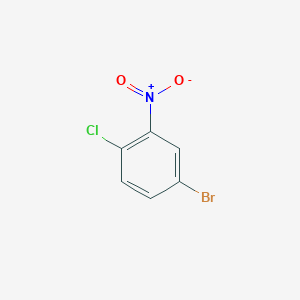
![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)
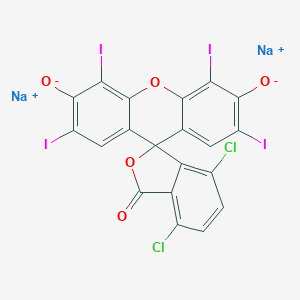
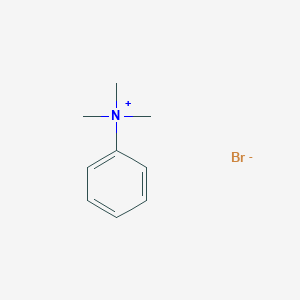
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
